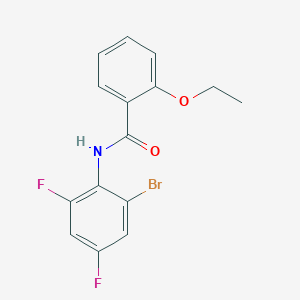![molecular formula C17H15Cl2FN2O B4610174 {[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B4610174.png)
{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}(2-pyridinylmethyl)amine hydrochloride
Descripción general
Descripción
{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}(2-pyridinylmethyl)amine hydrochloride is a useful research compound. Its molecular formula is C17H15Cl2FN2O and its molecular weight is 353.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.0545467 g/mol and the complexity rating of the compound is 347. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Enantioselective Syntheses
Highly enantioselective syntheses of (S)-2-aryl-Boc-pyrrolidines can be achieved through the treatment of (arylmethyl)(3-chloropropyl)-Boc-amines with s-BuLi/(−)-sparteine, demonstrating solvent-dependent reactions and high enantiomeric excesses. This process illustrates the potential for asymmetric synthesis involving furyl and pyridinyl components in complex organic molecules (Wu, Lee, & Beak, 1996).
Photoinduced Aromatization
Irradiation of unsymmetrically substituted 1,4-dihydropyridines led to aromatization to corresponding pyridine derivatives. This reaction highlights the role of furyl substituents in photochemical transformations, pointing towards applications in synthesizing aromatic compounds through photoinduced reactions (Memarian, Abdoli-Senejani, & Döpp, 2007).
Ring Opening Reactions
The study of ring-opening reactions of 5-[(2-Furyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione with cyclic secondary amines demonstrates the reactivity of furyl-containing compounds in producing a variety of cyclic and acyclic structures. This research has implications for synthetic chemistry, especially in creating novel organic molecules with potential biological activity (Šafár̆ et al., 2000).
Antimicrobial Evaluation
The synthesis and antimicrobial evaluation of novel bis-α,β-unsaturated ketones and related derivatives, including those with furyl substituents, indicate their potential as antimicrobial agents. This underscores the importance of furyl and pyridinyl groups in developing new antimicrobial compounds (Altalbawy, 2013).
Electrochemical Properties
Investigations into the electrochemical properties of ferrocene functionalized transition metal dithiocarbamate complexes, including those with furyl substituents, highlight the potential for these compounds in materials science and catalysis. The study demonstrates the versatility of furyl-containing compounds in designing materials with unique electrochemical and photophysical properties (Verma & Singh, 2015).
Propiedades
IUPAC Name |
N-[[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl]-1-pyridin-2-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN2O.ClH/c18-15-9-12(4-6-16(15)19)17-7-5-14(22-17)11-20-10-13-3-1-2-8-21-13;/h1-9,20H,10-11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVDEYVZTISPPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNCC2=CC=C(O2)C3=CC(=C(C=C3)F)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[2-oxo-2-(4-phenylphenyl)ethoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one](/img/structure/B4610092.png)
![N-(4-ethoxyphenyl)-2-({4-methyl-5-[(5,6,7,8-tetrahydronaphthalen-2-yloxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B4610102.png)
![2-({5-[(3-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B4610111.png)
![(5Z)-3-[(4-chlorophenyl)methyl]-5-[(3-iodo-4-methoxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B4610119.png)
![2-(5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)phenyl acetate](/img/structure/B4610142.png)
![2,8-BIS[(4-METHOXYPHENYL)METHYL]-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE](/img/structure/B4610144.png)
![4-{(Z)-[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzenesulfonate](/img/structure/B4610146.png)

![3,4,7,9-tetramethyl-1-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B4610148.png)
![5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4610152.png)
![4-fluoro-N-{[1-(2-fluoro-4-methoxybenzyl)-3-piperidinyl]methyl}benzamide](/img/structure/B4610157.png)
![(2E)-3-{[3,5-BIS(METHOXYCARBONYL)PHENYL]CARBAMOYL}PROP-2-ENOIC ACID](/img/structure/B4610159.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B4610164.png)
![N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-N'-(3,5-DIMETHOXYPHENYL)THIOUREA](/img/structure/B4610172.png)
